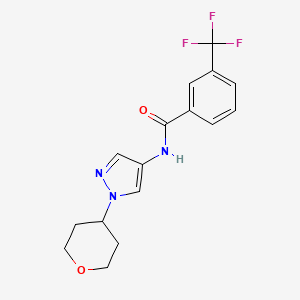![molecular formula C15H22ClNO2 B2666019 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1052419-83-6](/img/structure/B2666019.png)
4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1052419-83-6 . It has a molecular weight of 283.8 and its IUPAC name is 4-[2-(3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO2.ClH/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15;/h4-7,12-13H,2-3,8-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Applications De Recherche Scientifique
Anti-Inflammatory Agents
This compound has been used as a reactant for the synthesis of anti-inflammatory agents . Anti-inflammatory agents are medications that reduce inflammation, which is a way your body responds to injuries or diseases. They can be used to manage a variety of conditions like arthritis, asthma, and autoimmune diseases.
Antibacterial Agents
It has also been used in the synthesis of piperidine incorporated α-aminophosphonates, which are used as antibacterial agents . Antibacterial agents are substances that inhibit the growth of bacteria and are often used in the treatment and prevention of bacterial infections.
Growth Inhibitors
The compound has been utilized in the creation of 5-Hydroxyaurone derivatives, which act as growth inhibitors against HUVEC and some cancer cell lines . Growth inhibitors are substances that prevent or slow down the growth of cells, and are often used in cancer treatment.
NR2B Selective NMDA Receptor Antagonists
This compound is a reactant for the synthesis of NR2B selective NMDA receptor antagonists . NMDA receptor antagonists are drugs that act at the NMDA receptor to produce a broad spectrum of effects, including sedative, anesthetic, and anti-epileptic effects.
Fulleropyrrolidines
It has been used in the synthesis of fulleropyrrolidines . Fulleropyrrolidines are a class of compounds that have potential applications in the field of materials science and nanotechnology.
Fluorophores
The compound is a reactant for the synthesis of fluorophores for monitoring polymerization processes . Fluorophores are chemical compounds that can re-emit light upon light excitation. They have applications in a variety of fields, including chemistry, biology, and medicine.
Anticancer Agents
Piperidine derivatives, including “4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride”, have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antipsychotic Agents
Piperidine derivatives are being utilized in different ways as antipsychotic agents . Antipsychotic drugs are medications that are used to treat a variety of serious psychiatric illnesses, including schizophrenia and bipolar disorder.
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15;/h4-7,12-13H,2-3,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKWKSPXXQSMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC=C(C=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665936.png)
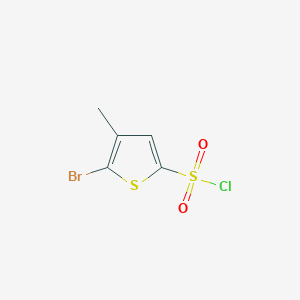

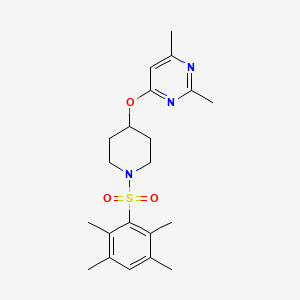

![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2665946.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2665952.png)
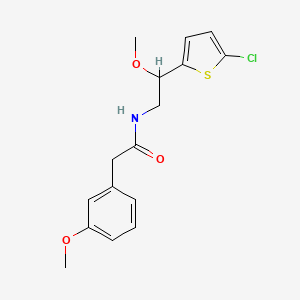

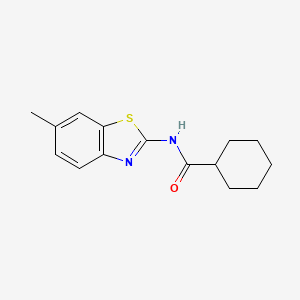
![4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2665956.png)
![Ethyl 5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2665957.png)
